Kinesin-5 (Eg5) Enzymatic Potency: Structural Determinants at the 5-Position Versus the 9-Position
The kinesin-5 ATPase inhibitory potency of HHPQ compounds is dominated by the 9-position substituent, while the 5-position aryl group contributes to binding orientation and allosteric pocket complementarity. The unsubstituted 5-phenyl HHPQ analog (no 9-substituent) displays an IC₅₀ of 7,360 nM against human recombinant Eg5 [1]. Introduction of a 9-isopropyl group on the same 5-phenyl scaffold dramatically improves potency to IC₅₀ = 130 nM [2]. The structurally closest analog bearing the 5-(4-fluorophenyl) motif—(4aS,5R,10bS)-9-tert-butyl-5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CHEMBL1078894)—exhibits IC₅₀ = 270 nM in the identical Eg5 ATPase assay [3]. Although direct IC₅₀ data for the target compound (9-unsubstituted) are not publicly reported, these SAR data establish that the 5-(4-fluorophenyl) motif is permissive for Eg5 binding when paired with an appropriate 9-substituent, and that the target compound's potency will fall between the 5-phenyl unsubstituted baseline (7,360 nM) and the 9-alkyl-substituted analogs (130–270 nM), placing it as a valuable intermediate-activity control for SAR exploration.
| Evidence Dimension | Inhibition of ATPase activity of human recombinant Eg5 (kinesin-5/KIF11) |
|---|---|
| Target Compound Data | Not directly reported; predicted between 270 nM and 7,360 nM based on SAR from 5-phenyl and 5-(4-fluorophenyl) analogs |
| Comparator Or Baseline | 5-phenyl HHPQ (9-unsubstituted): IC₅₀ = 7,360 nM [1]; 9-isopropyl-5-phenyl HHPQ: IC₅₀ = 130 nM [2]; 9-tert-butyl-5-(4-fluorophenyl) HHPQ: IC₅₀ = 270 nM [3] |
| Quantified Difference | 9-alkyl substitution improves potency 28- to 56-fold over 9-unsubstituted baseline; 4-fluorophenyl versus phenyl at 5-position shows comparable potency range (130 vs. 270 nM) when paired with 9-substitution |
| Conditions | Inhibition of ATPase activity of human recombinant Eg5 assessed as ATP hydrolysis by pyruvate kinase-lactate dehydrogenase coupled assay; data curated by ChEMBL from Schiemann et al. (2010) Bioorg Med Chem Lett |
Why This Matters
The target compound's 9-unsubstituted scaffold with a 5-(4-fluorophenyl) motif occupies a distinct region of Eg5 SAR space not represented by commercially available 9-substituted analogs, enabling researchers to deconvolute the contributions of 5-position aryl electronics from 9-position steric effects in allosteric pocket binding.
- [1] BindingDB. BDBM76281: 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (MLS001209139), IC₅₀ = 7,360 nM. Data Source: Sanford-Burnham Center for Chemical Genomics. Assay: Inhibition of ATPase activity of human recombinant Eg5. View Source
- [2] BindingDB. BDBM50313389: (4aS,5R,10bS)-9-isopropyl-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CHEMBL1092159), IC₅₀ = 130 nM. Assay: Inhibition of ATPase activity of human recombinant Eg5. Curated by ChEMBL from Schiemann et al. (2010). View Source
- [3] BindingDB. BDBM50313415: (4aS,5R,10bS)-9-tert-butyl-5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CHEMBL1078894), IC₅₀ = 270 nM. Assay: Inhibition of ATPase activity of human recombinant Eg5. Curated by ChEMBL from Schiemann et al. (2010). View Source
